3-Pentadecylcyclohexanone
Description
3-Pentadecylcyclohexanone (C₂₁H₄₀O, MW 308.55) is a cyclohexanone derivative featuring a pentadecyl (C₁₅) substituent at the 3-position of the cyclohexane ring. It is synthesized via the hydrogenation of cashew nut shell liquid (CNSL), a renewable biomass feedstock containing cardanol, cardol, and 2-methylcardol. The process involves Pd/C-catalyzed hydrogenation at 80°C under 20–30 bar pressure, yielding 67% of the target compound . This intermediate is pivotal in producing surfactants, polymers (e.g., alkylated adipic acid, caprolactam), and bio-based materials due to its long hydrophobic alkyl chain and sustainable origin .
Properties
CAS No. |
1589-19-1 |
|---|---|
Molecular Formula |
C21H40O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-pentadecylcyclohexan-1-one |
InChI |
InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20H,2-19H2,1H3 |
InChI Key |
WHOBFGJNSZKKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Heptylcyclohexanone (C₁₃H₂₄O, MW 196.33)
Structural Features: A cyclohexanone derivative with a shorter heptyl (C₇) chain at the 4-position. Synthesis: Limited synthesis details are available, but safety protocols emphasize handling volatile organic compounds . Properties and Applications:
Key Differences :
- The shorter C₇ chain reduces hydrophobicity, limiting surfactant utility compared to the C₁₅ chain in this compound.
- Lacks the renewable feedstock advantage of CNSL-derived compounds.
3:5-Diphenylcyclohexenone (C₁₈H₁₈O, MW 250.34)
Structural Features: A cyclohexenone derivative with phenyl groups at the 3- and 5-positions, introducing aromaticity and rigidity. Synthesis: Prepared via dehydrogenation of 3:5-diphenylcyclohexanone at 300°C using platinized charcoal, yielding diphenylphenol (m.p. 85–92°C) . Reactivity and Applications:
Key Differences :
- Aromatic substituents enhance thermal stability but reduce compatibility with surfactant applications requiring flexible alkyl chains.
- Petrochemical origin contrasts with this compound’s renewable sourcing.
Ethoxylated CNSL Derivatives
Structural Features: Derivatives of this compound functionalized with ethylene oxide (e.g., triethylene glycol). Synthesis: Reductive alkylation of this compound with triethylene glycol (5 eq.) at 100°C for 14–28 h yields surfactants with 70% bio-based content . Applications:
Key Differences :
- Functionalization expands application scope compared to unmodified this compound.
- Ethoxylated derivatives bridge hydrophobicity and hydrophilicity, unlike non-functionalized analogs.
Comparative Data Table
Research Findings and Industrial Relevance
- Renewability Advantage: this compound’s CNSL origin offers a sustainable alternative to petrochemical-derived cyclohexanones, aligning with green chemistry trends .
- Surfactant Potential: The C₁₅ chain provides optimal hydrophobicity for surfactant applications, though empirical data on critical micelle concentration (CMC) or surface tension reduction are lacking .
- Safety vs. Functionality: While 4-heptylcyclohexanone’s safety protocols are well-documented, its industrial utility is less defined compared to functionalized CNSL derivatives .
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